molecular formula C11H15N3O2 B2622905 3-Nitro-4-(piperidin-1-yl)aniline CAS No. 5367-60-2

3-Nitro-4-(piperidin-1-yl)aniline

Cat. No. B2622905
Key on ui cas rn: 5367-60-2
M. Wt: 221.26
InChI Key: GRLKSWWADWGIEU-UHFFFAOYSA-N
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Patent
US07705042B2

Procedure details

A solution of 1.00 g (6.41 mmol) of 4-fluoro-3-nitroaniline and 3.17 mL (32.1 mmol) of piperidine in 15 mL of acetonitrile under Ar was heated to reflux for 2 h. The mixture was cooled to RT, concentrated in vacuo, dissolved in EtOAc (60 mL) and washed with 1 M NaOH (2×50 mL), water (50 mL), brine (50 mL), and then dried (Na2SO4). Concentration afforded 1.40 g (99%) of the title compound as dark red crystals: 1H-NMR (CDCl3; 400 MHz): δ 7.04 (d, 1H, J=8.6 Hz), 7.03 (d, 1H, J=2.8 Hz), 6.81 (dd, 1H, J=8.6, 2.8 Hz), 2.85-2.88 (m, 4H), 1.65-1.70 (m, 4H), and 1.51-1.55 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(#N)C>[N+:9]([C:3]1[CH:4]=[C:5]([NH2:6])[CH:7]=[CH:8][C:2]=1[N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
3.17 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (60 mL)
WASH
Type
WASH
Details
washed with 1 M NaOH (2×50 mL), water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1N1CCCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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